![molecular formula C16H12BrN5O2S2 B2718822 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328017-24-9](/img/structure/B2718822.png)

2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

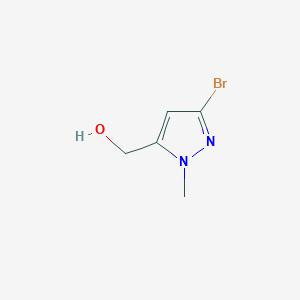

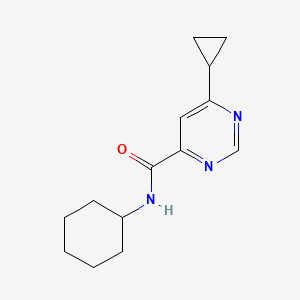

The compound “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole” is a chemical compound with the molecular formula C16H13BrN4S2 and a molecular weight of 405.33. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

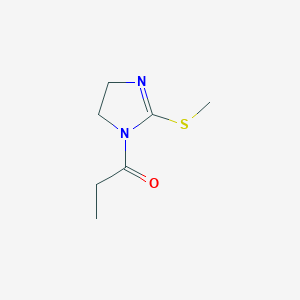

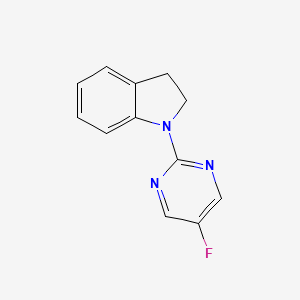

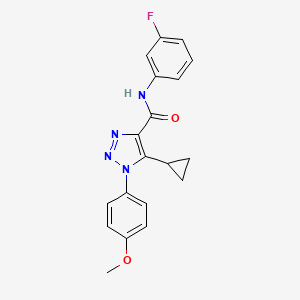

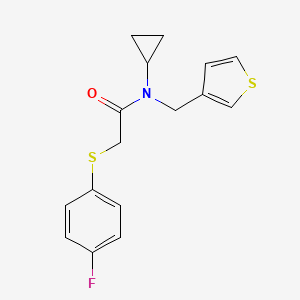

Molecular Structure Analysis

The molecular structure of this compound includes a bromo-substituted imidazo[1,2-a]pyrimidine ring attached to a benzo[d]thiazole ring via a sulfur atom and a methylene bridge. The imidazo[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, imidazo[1,2-a]pyrimidines in general have been involved in various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Scientific Research Applications

Organic Synthesis and Chemical Properties

- Facile Synthesis of Novel Derivatives : Research has focused on synthesizing novel thiazolo[3,2-a]pyrimidine derivatives through reactions involving halomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones. These processes showcase the versatility of thiazolopyrimidine systems in organic synthesis, potentially indicating the synthetic utility of the compound for generating new chemical entities with varied biological or chemical properties (Studzińska et al., 2014).

Biological Activity

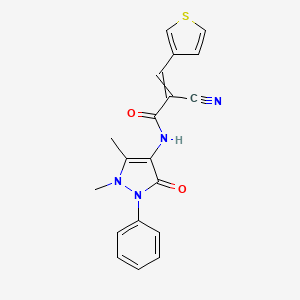

- Antiproliferative Activity : A study on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including evaluation of their antiproliferative activity against various cancer cell lines, demonstrates the potential of structurally related compounds in cancer research. Such studies suggest the compound might have applications in screening for anticancer properties (Nagaraju et al., 2020).

Antimicrobial and Antiparasitic Applications

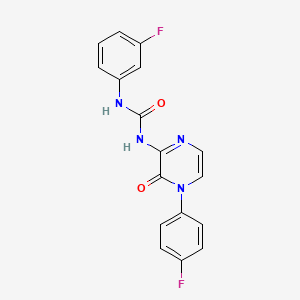

- Synthesis and Antimicrobial Studies : The development of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and their subsequent screening for antibacterial and antifungal activities highlight the antimicrobial potential of related compounds. This suggests that the compound could be investigated for similar applications, particularly in the development of new antimicrobial agents (Lamani et al., 2009).

Anticandidal and Cytotoxic Agents

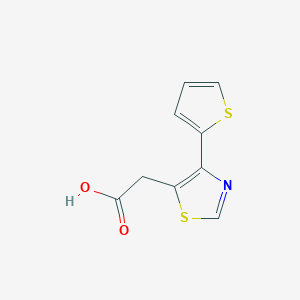

- Evaluation as Anticandidal and Cytotoxic Agents : The synthesis of thiazole-pyrimidine derivatives and their screening for anticandidal activity and cytotoxicity against cell lines suggest a methodology for assessing the potential biological activities of the compound . Compounds exhibiting specific structural features showed promising results, indicating the importance of structural configuration in biological activity (Turan-Zitouni et al., 2014).

Future Directions

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine analogues, which are structurally similar to this compound, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Related imidazo[1,2-a]pyridine compounds have been studied for their interaction with targets in the context of tuberculosis treatment .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to have a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Related compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

properties

IUPAC Name |

2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O2S2/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-25-16-20-11-6-10(22(23)24)3-4-13(11)26-16/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOCOPDFPSINLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)

![Ethyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2718754.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2718759.png)